Cas no 74243-85-9 (2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate)
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Oxiranedicarboxylicacid, 2,3-diethyl ester, (2R,3R)-
- (2R,3R)-Diethyl 2,3-epoxysuccinate
- (-)-(2R,3R)-trans-Oxiran-2,3-dicarbonsaeure-diethylester
- (2R,3R)-diethyl oxirane-2,3-dicarboxylate
- (2R,3R)-Diethyl-2,3-epoxy succinate
- (R,R)-diethyl oxirane-2,3-dicarboxylate
- 586250_ALDRICH
- AC1MBZD6
- CHEMBL89322
- CTK5D9597
- diethyl (2R,3R)-(-)-oxirane-2,3-dicarboxylate
- diethyl (2R,3R)-(-)-threo-2,3-epoxysuccinate
- Diethyl (2R,3R)-threo-2,3-epoxysuccinate
- KB-76571
- Diethyl (2R,3R)-2,3-oxiranedicarboxylate
- Diethyl-(2R,3R)-(-)-2,3-epoxysuccinate
- 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate
- AT30758
- DIETHYL(2R,3R)-(-)-2,3-EPOXYSUCCINATE
- 74243-85-9
- diethyl (r,r)-oxirane-2,3-dicarboxylate
- CS-0169441
- Z1255488127
- EN300-19632292
- rel-Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
- SCHEMBL2387697
- DTXSID80369960
- diethyl (2R,3R)-epoxysuccinate
- LDFQMMUIJQDSAB-PHDIDXHHSA-N
- MFCD18533536
- AKOS017343325
- CS-0169440
- Diethyl-(2R,3R)-2,3-epoxysuccinate
- diethyl (2R,3R)-oxirane-2,3-dicarboxylate
- A905118
- (2R,3R)-Diethyl 2,3-epoxysuccinate, 96%
- MFCD00797924
- diethyl (2R,3R)-(-)-2,3-EPOXYSUCCINATE
- DB-074803
-
- MDL: MFCD00797924
- Inchi: 1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChI Key: LDFQMMUIJQDSAB-PHDIDXHHSA-N
- SMILES: O1[C@@H](C(=O)OCC)[C@@H]1C(=O)OCC
Computed Properties
- Exact Mass: 188.06846
- Monoisotopic Mass: 188.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- Density: 1.144 g/mL at 25 °C(lit.)
- Boiling Point: 234-235 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.4380(lit.)
- PSA: 65.13
- Optical Activity: [α]20/D −110°, c = 2% in diethyl ether
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 586250-1G |
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate |
74243-85-9 | 96% | 1G |
¥3467.91 | 2022-02-24 | |
| A2B Chem LLC | AB54897-2.5g |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
| A2B Chem LLC | AB54897-5g |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 5g |
$1545.00 | 2024-04-19 | |
| A2B Chem LLC | AB54897-10g |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 10g |
$2981.00 | 2024-04-19 | |
| Aaron | AR003CD9-250mg |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 250mg |
$261.00 | 2025-02-14 | |
| Aaron | AR003CD9-1g |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 1g |
$500.00 | 2025-02-14 | |
| Aaron | AR003CD9-500mg |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 500mg |
$397.00 | 2025-02-14 | |
| A2B Chem LLC | AB54897-50mg |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 50mg |
$121.00 | 2024-04-19 | |
| A2B Chem LLC | AB54897-100mg |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 100mg |
$162.00 | 2024-04-19 | |
| A2B Chem LLC | AB54897-250mg |
(2R,3R)-Diethyl 2,3-epoxysuccinate |
74243-85-9 | 95% | 250mg |
$215.00 | 2024-04-19 |
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate Suppliers
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate (CAS No. 74243-85-9): A Key Compound in Modern Pharmaceutical Research
2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate, with the chemical formula C10H14O6, is a unique organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular structure features a central oxirane ring (epoxide group) substituted with two ethyl groups at the 2 and 3 positions, along with two carboxylate groups at the same ring positions. This unique architecture provides the compound with distinct stereochemical properties, which are critical for its biological activity and selectivity. The CAS No. 74243-85-9 identifier ensures its precise identification in chemical databases and regulatory frameworks.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through asymmetric epoxidation reactions. A 2023 study published in the Journal of Organic Chemistry highlighted the use of chiral catalysts to achieve high enantiomeric purity in the synthesis of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate. The researchers demonstrated that the stereochemical configuration of the oxirane ring is crucial for its potential applications in drug discovery, as it influences the compound's interaction with biological targets.
The oxirane ring in 2,3-diethyl (2R,3R)-ox3-dicarboxylate is a key functional group that exhibits reactivity toward nucleophilic attack. This property makes the compound a valuable intermediate in the synthesis of various bioactive molecules. For instance, a 2024 study in Chemical Communications reported the use of this compound as a building block for the development of novel antifungal agents. The study emphasized the importance of the oxirane ring in modulating the pharmacokinetic properties of the final drug candidates.
One of the most promising applications of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate lies in its potential as a prodrug precursor. A 2023 review article in Drug Discovery Today discussed how the compound can be chemically modified to enhance its solubility and bioavailability. The authors noted that the carboxylate groups on the oxirane ring play a critical role in stabilizing the compound in physiological environments, thereby improving its therapeutic efficacy.
Recent research has also explored the use of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate in the development of enzyme inhibitors. A 2024 study published in ACS Chemical Biology demonstrated that the compound can selectively inhibit certain serine proteases, making it a potential candidate for the treatment of inflammatory diseases. The study's authors highlighted the importance of the stereochemical configuration of the compound in achieving this selectivity.
Another area of interest is the application of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate in the synthesis of chiral ligands for asymmetric catalysis. A 2023 paper in Organic Letters described how the compound can be used as a chiral scaffold to create new catalysts for enantioselective reactions. The researchers emphasized that the oxirane ring provides a rigid framework that enhances the catalytic efficiency of the resulting compounds.
The CAS No. 74243-85-9 identifier is essential for ensuring the compound's traceability in both academic and industrial settings. This unique identifier allows researchers to access detailed information about the compound's physical properties, safety data, and regulatory status. The use of standardized identifiers like CAS No. 74243-85-9 is critical for maintaining consistency in chemical nomenclature and facilitating global collaboration in research.
From a synthetic perspective, the preparation of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate often involves multi-step reactions that require precise control of reaction conditions. A 2024 study in Green Chemistry introduced a sustainable method for synthesizing this compound using microwave-assisted techniques. The researchers reported that this approach significantly reduced reaction times and energy consumption while maintaining high yields of the desired product.
Moreover, the carboxylate groups in 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate can be functionalized to introduce additional biological activity. A 2023 study in Advanced Drug Delivery Reviews explored the modification of these groups to create new drug delivery systems. The authors demonstrated that the carboxylate groups can be used to conjugate the compound with targeting ligands, enabling site-specific delivery of therapeutic agents.
In conclusion, 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate is a multifunctional compound with significant potential in various areas of medicinal chemistry. Its unique molecular structure, characterized by the oxirane ring, carboxylate groups, and stereochemical configuration, makes it a valuable tool for drug discovery and development. The CAS No. 74243-85-9 identifier ensures its precise identification, while ongoing research continues to uncover new applications for this compound in the treatment of diseases and the development of novel therapeutic agents.
Further studies are needed to fully explore the biological mechanisms underlying the activity of 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate. Additionally, the development of more efficient synthetic methods and the exploration of its potential in combination therapies could significantly enhance its utility in the pharmaceutical industry. As research in this area progresses, it is expected that 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate will play an increasingly important role in the discovery of new drugs and the advancement of medicinal chemistry.
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